molecular formula C8H7NO2 B12933292 2,3-Dihydrofuro[3,2-b]pyridine-7-carbaldehyde

2,3-Dihydrofuro[3,2-b]pyridine-7-carbaldehyde

Cat. No.: B12933292
M. Wt: 149.15 g/mol
InChI Key: OSIPYJMNJGUTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrofuro[3,2-b]pyridine-7-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with an aldehyde functional group at the 7th position. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2,3-Dihydrofuro[3,2-b]pyridine-7-carbaldehyde involves the base-catalyzed cascade reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines . This reaction typically employs potassium hydroxide (KOH) as the base catalyst and proceeds under moderate to good yields. Another approach involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method would depend on factors such as cost, availability of starting materials, and desired yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrofuro[3,2-b]pyridine-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed

    Oxidation: 2,3-Dihydrofuro[3,2-b]pyridine-7-carboxylic acid.

    Reduction: 2,3-Dihydrofuro[3,2-b]pyridine-7-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dihydrofuro[3,2-b]pyridine-7-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydrofuro[3,2-b]pyridine-7-carbaldehyde depends on its specific application. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In the case of receptor agonists, the compound may mimic the natural ligand, binding to the receptor and activating the associated signaling pathways .

Comparison with Similar Compounds

2,3-Dihydrofuro[3,2-b]pyridine-7-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and functional group positioning, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

2,3-dihydrofuro[3,2-b]pyridine-7-carbaldehyde

InChI

InChI=1S/C8H7NO2/c10-5-6-1-3-9-7-2-4-11-8(6)7/h1,3,5H,2,4H2

InChI Key

OSIPYJMNJGUTSE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CN=C21)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.